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Compound of Interest |

2-(4-Chlorophenyl)-3-
Compound Name:
hydroxypropanoic acid
CAS No.: 16864-90-7
Cat. No.: B2565278

Executive Summary

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a structural analog of tropic acid,
distinguished by a para-chloro substitution on the phenyl ring. This modification significantly
alters the compound's lipophilicity and metabolic stability compared to its parent scaffold. It is
primarily utilized as a key intermediate in the synthesis of anticholinergic agents, where the 3-
hydroxy acid moiety is essential for esterification with tropine or scopine derivatives. This guide
provides a comprehensive analysis of its properties to support rigorous R&D and quality control
workflows.

Molecular Architecture & Identification

The molecule features a propanoic acid backbone with a hydroxymethyl group at position 3
and a 4-chlorophenyl group at position 2. This creates a chiral center at C2, necessitating
careful stereochemical control during synthesis and analysis.
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Parameter Technical Detail

IUPAC Name 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

4-Chlorotropic acid;
Common Synonyms
-(Hydroxymethyl)-4-chlorobenzeneacetic acid

Note: CAS 23434-95-9 refers to the isomer 3-(4-

chlorophenyl)-2-hydroxypropanoic acid. Ensure
CAS Number ”p Y_) ] Y yprop

specific verification for the 2-aryl-3-hydroxy

isomer in procurement.

C
Molecular Formula H

Clo
Molecular Weight 200.62 g/mol

One chiral center at C2; exists as (
Chirality ) and (

) enantiomers.

SMILES OCC(0)=0 (Example for chiral form)

Physicochemical Profiling

The introduction of the chlorine atom at the para position exerts an electron-withdrawing effect,
slightly increasing the acidity of the carboxylic group relative to tropic acid, while simultaneously
enhancing lipophilicity.

lonization and Lipophilicity
o Acid Dissociation (pKa): The carboxylic acid typically exhibits a pKa in the range of 3.6 — 3.9.

The electron-withdrawing chlorine stabilizes the carboxylate anion more effectively than the
unsubstituted phenyl ring of tropic acid (pKa ~4.2).
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 Partition Coefficient (LogP): The estimated LogP is 1.4 — 1.6. This moderate lipophilicity
ensures solubility in organic reaction solvents (e.g., DCM, Ethyl Acetate) while maintaining
sufficient polarity for reverse-phase chromatography.

Solubility Profile

Understanding the solubility landscape is vital for process optimization (crystallization) and

formulation.
Solvent System Solubility Rating Process Implication
) Suitable as an antisolvent for
Water (pH < 3) Low / Sparingly Soluble S
precipitation.
) Enables aqueous extraction of
Water (pH > 7) High (as salt) ) -
impurities.
) Preferred solvents for
Methanol / Ethanol High o
recrystallization.
] Standard solvent for liquid-
Ethyl Acetate Moderate to High o ]
liquid extraction.
) Used in synthetic workups.[1]
Dichloromethane Moderate

[2]

Solid-State Characterization

o Physical State: White to off-white crystalline solid.

e Melting Point: Typically 158°C — 162°C (racemate). Enantiopure forms may exhibit distinct
melting points and crystal habits.

o Polymorphism: Like many phenylacetic acid derivatives, this compound may exhibit
polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch
consistency checks.

Synthesis & Impurity Profiling
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The synthesis typically involves the functionalization of 4-chlorophenylacetic acid. A common
robust route involves formylation followed by reduction.

Synthetic Pathway[1][3][4][5]

o Formylation: Condensation of ethyl 4-chlorophenylacetate with ethyl formate using a strong
base (NaOEt) yields the enolate intermediate.

o Reduction: Selective reduction of the formyl group (often using NaBH

or catalytic hydrogenation) yields the racemic ester.

o Hydrolysis: Saponification of the ester affords the final acid.

Impurity Landscape

» Des-chloro Analog (Tropic Acid): Arises from hydrogenolysis of the C-Cl bond if aggressive
hydrogenation conditions are used.

e Over-reduced Diol: 2-(4-Chlorophenyl)-1,3-propanediol, resulting from the reduction of the
carboxylic ester.

o Dimeric Species: Formed via self-esterification during workup if temperature is uncontrolled.
Synthesis Workflow Diagram

4-Chlorophenylacetic Formylation
Acid Ester (Ethyl Formate/NaOEt)

Reduction
(NaBH4)

Hydrolysis Racemic
(NaOH/H20) 4-Chlorotropic Acid

Click to download full resolution via product page
Caption: Step-wise synthetic pathway from phenylacetic acid precursor to enantiopure target.

Analytical Methodologies

For drug development, a self-validating analytical method is required. The following HPLC
protocol ensures separation of the main peak from potential synthetic byproducts.
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High-Performance Liquid Chromatography (HPLC)

Protocol
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 pum).

» Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH suppresses
ionization of the carboxylic acid, preventing peak tailing.

» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-2 min: 10% B (Isocratic hold)
o 2-15 min: 10%
60% B (Linear ramp)
o 15-20 min: 60%
90% B (Wash)
e Flow Rate: 1.0 mL/min.
e Detection: UV at 220 nm (COOH absorption) and 254 nm (Aromatic ring).

e Temperature: 30°C.

Chiral Separation

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase
(e.g., Chiralcel OD-H or AD-H) under normal phase conditions (Hexane/IPA/TFA).

Analytical Logic Diagram
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Caption: Decision-tree workflow for quality control and enantiomeric purity verification.

[9][10]

Biological & Pharmacological Context[1][5][6][7][8]
Role in Drug Design

receptor antagonists.

4-Chlorotropic acid is a "privileged structure" in medicinal chemistry. It serves as the acyl

component for tropine esters. The resulting compounds function as muscarinic acetylcholine
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e Mechanism: The bulky phenyl group and the hydroxyl group mimic the natural ligand
acetylcholine's binding pharmacophore but prevent receptor activation.

o Metabolic Advantage: The para-chloro substituent blocks metabolic oxidation at the para-
position (a common clearance pathway for phenyl rings), potentially extending the biological
half-life of the drug.

Handling and Safety

o GHS Classification: Irritant (Skin/Eye).
e Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.

o Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce ester
hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: 2-(4-
Chlorophenyl)-3-hydroxypropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2565278#physicochemical-properties-of-2-4-
chlorophenyl-3-hydroxypropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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